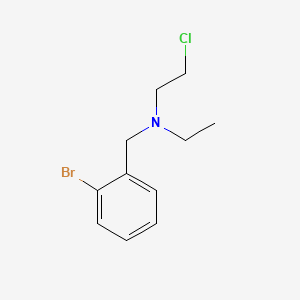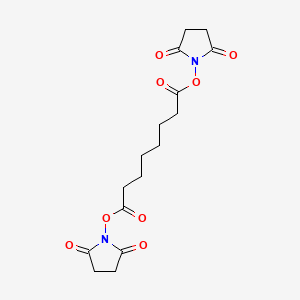
Eact
描述
Eact 是一种选择性且有效的 TMEM16A 氯离子通道激活剂。 它直接激活感觉性伤害感受器中的 TRPV1 通道,从而产生瘙痒、急性伤害感受和热过敏
准备方法
Eact 的合成涉及多个步骤,通常从制备中间体化合物开始,然后将其置于特定的反应条件下以生成最终产物。this compound 的确切合成路线和反应条件是专有的,并未广泛公开。 工业生产方法通常涉及优化这些合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。
化学反应分析
Eact 经历各种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以将 this compound 转换为还原形式,这些形式可能具有不同的生物活性。
取代: this compound 可以参与取代反应,其中一个官能团被另一个官能团取代,这可能改变其活性。这些反应中常用的试剂和条件包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和促进取代反应的各种催化剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
Eact 具有广泛的科学研究应用,包括:
化学: this compound 用作工具化合物来研究氯离子通道的激活及其在各种生理过程中的作用。
生物学: 研究人员使用 this compound 来研究瘙痒和疼痛感觉的机制,以及 TRPV1 通道在感觉神经元中的作用。
医学: this compound 在治疗与慢性瘙痒和疼痛相关的疾病方面具有潜在的治疗应用。
工业: this compound 可用于开发新药,并作为药物发现中的研究工具。
作用机制
Eact 通过直接激活感觉性伤害感受器中的 TMEM16A 氯离子通道和 TRPV1 通道来发挥其作用 。这种激活导致产生瘙痒、急性伤害感受和热过敏。this compound 的分子靶标包括 TMEM16A 和 TRPV1 通道,其作用机制涉及的途径与跨细胞膜离子流的调节有关。
相似化合物的比较
Eact 在选择性激活 TMEM16A 氯离子通道和 TRPV1 通道方面是独一无二的。类似化合物包括其他氯离子通道激活剂和 TRPV1 激动剂,如辣椒素和树脂毒素。 this compound 的特异性和效力使其成为研究和潜在治疗应用中的宝贵工具。
属性
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNHFFVQWADJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346745 | |
| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461000-66-8 | |
| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 461000-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Eact?
A1: this compound is known to activate the TMEM16A calcium-activated chloride channel (CaCC). [, ]
Q2: What are the downstream effects of this compound-mediated TMEM16A activation?
A3: this compound-induced TMEM16A activation leads to chloride ion efflux, impacting various physiological processes depending on the cell type. In airway smooth muscle (ASM), it can cause contraction, while in epithelial cells, it may contribute to airway surface hydration. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q4: Is there any available spectroscopic data for this compound?
A4: The provided research papers do not offer any spectroscopic data for this compound.
Q5: What is known about the stability and compatibility of this compound under various conditions?
A5: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its material compatibility and stability under various conditions. Further investigation is needed to address this aspect.
Q6: Does this compound exhibit any catalytic properties?
A7: Based on the provided research, this compound is primarily studied for its interaction with the TMEM16A channel and doesn't appear to exhibit catalytic properties. [, , ]
Q7: Have any computational studies been performed on this compound?
A8: While the provided papers don't detail specific computational studies on this compound, one paper mentions a fragment-based algorithm for predicting Michael acceptor reactivity using DFT-calculated activation energies and SAS values. [] This approach might be adaptable for investigating this compound's reactivity, but further research is needed.
Q8: How do structural modifications of this compound affect its activity and selectivity?
A8: The provided research papers do not offer specific information regarding the SAR of this compound. Further investigation is needed to understand the impact of structural modifications on its activity, potency, and selectivity.
Q9: Are there any reported strategies for improving this compound stability, solubility, or bioavailability?
A9: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its stability and formulation.
Q10: What is known about this compound's ADME profile and in vivo activity?
A12: While the provided research doesn't extensively cover this compound's ADME, one study demonstrates that nebulized this compound administered in vivo can augment methacholine-induced increases in airway resistance in mice. [] This suggests this compound can be absorbed through the respiratory tract and exert biological effects in vivo.
Q11: What in vitro and in vivo models have been used to study this compound?
A13: Researchers have employed various models to study this compound, including: * In vitro: Organ bath studies with human ASM and guinea pig tracheal rings, cell culture of ASM and epithelial cells. [] * In vivo: Nebulized this compound administration in A/J mice to assess airway resistance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


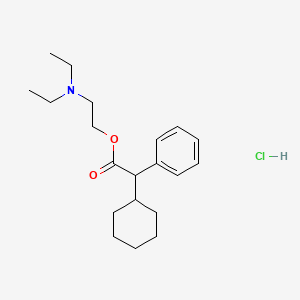
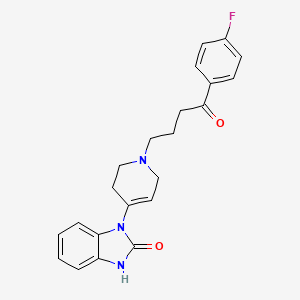
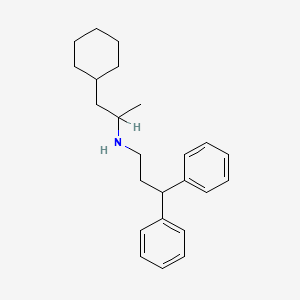
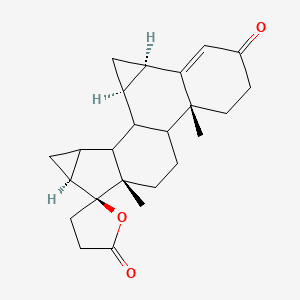
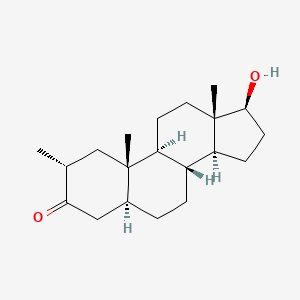

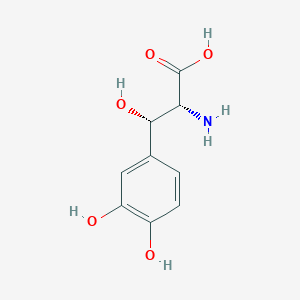
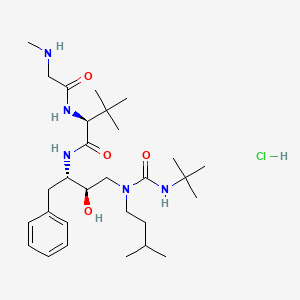


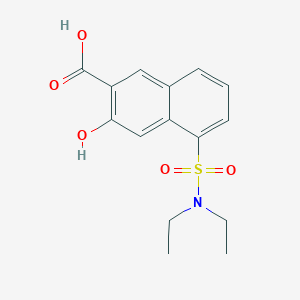
![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)
